molecular formula C10H11Cl2NO2 B12480358 N-(2,3-dichlorobenzyl)-beta-alanine

N-(2,3-dichlorobenzyl)-beta-alanine

Cat. No.: B12480358
M. Wt: 248.10 g/mol
InChI Key: PZNGWKAPHJHJEA-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorobenzyl)-beta-alanine is a synthetic organic compound featuring a beta-alanine backbone substituted with a 2,3-dichlorobenzyl group. Beta-alanine (3-aminopropanoic acid) is a non-proteinogenic amino acid, and its derivatives are often studied for their biological or pesticidal properties.

Properties

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

3-[(2,3-dichlorophenyl)methylamino]propanoic acid

InChI

InChI=1S/C10H11Cl2NO2/c11-8-3-1-2-7(10(8)12)6-13-5-4-9(14)15/h1-3,13H,4-6H2,(H,14,15)

InChI Key

PZNGWKAPHJHJEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CNCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorobenzyl)-beta-alanine typically involves the reaction of 2,3-dichlorobenzyl chloride with beta-alanine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize optimized reaction conditions, including temperature control and the use of catalysts to accelerate the reaction rate.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorobenzyl)-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can undergo substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2,3-dichlorobenzyl)-beta-alanine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorobenzyl)-beta-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Structural Analogs with Dichlorobenzyl Substitutions

a) N-(2,4-Dichlorobenzyl)-N-methylformamide
  • Structure : Differs in chlorine substitution (2,4-dichloro vs. 2,3-dichloro) and backbone (formamide vs. beta-alanine).
  • Synthesis : A rapid method for synthesizing this compound achieved a 44.2% yield in 10 minutes, highlighting the efficiency of formylation reactions with dichlorobenzyl groups .
b) 3,4-Dichloroaniline (CAS 95-76-1)
  • Structure : Aniline with 3,4-dichloro substitution vs. benzyl-substituted beta-alanine.
  • Properties: The chlorine positions influence electronic effects (e.g., electron-withdrawing) and intermolecular interactions. 3,4-Dichloroaniline is a known intermediate in agrochemical synthesis, suggesting that the 2,3-dichloro configuration in the target compound could similarly enhance pesticidal activity .

Beta-Alanine Derivatives in Agrochemicals

Beta-alanine derivatives are prominent in pesticides due to their stability and bioactivity. Examples include:

  • Benalaxyl (methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine): Used as a fungicide. The 2,6-dimethylphenyl group contrasts with the dichlorobenzyl group in the target compound, suggesting that halogenation vs. alkylation alters target specificity and environmental persistence .
  • Metalaxyl-M : Features a methoxyacetyl group; its stereospecific activity underscores the importance of backbone modifications in efficacy .
Key Insight : The dichlorobenzyl group in N-(2,3-dichlorobenzyl)-beta-alanine may enhance binding to fungal enzymes or receptors compared to non-halogenated analogs, though direct studies are needed.

Positional Isomerism and Reactivity

The 2,3-dichloro configuration introduces steric constraints and electronic effects distinct from other isomers (e.g., 2,4-, 3,4-). For example:

  • 2,4-Dichlorobenzyl derivatives (as in ) are synthesized rapidly, implying that chlorine positioning affects reaction pathways.
  • 3,4-Dichloroaniline () is more polar than 2,3-dichloro analogs due to adjacent substituents, which could influence solubility and degradation kinetics.

Biological Activity

N-(2,3-dichlorobenzyl)-beta-alanine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a beta-alanine moiety attached to a dichlorobenzyl group. Its molecular formula is C11H12Cl2N2O2, indicating the presence of two chlorine atoms on the benzyl ring. The compound's structure contributes to its biological properties, influencing its interactions with various biological targets.

The mechanism of action for this compound is not fully elucidated but can be inferred from studies on similar compounds. Beta-alanine itself is known to enhance muscle carnosine levels, acting as a buffer against acidification during intense exercise. This buffering capacity may translate to other biological effects, including potential neuroprotective properties and modulation of neurotransmitter systems .

1. Antimicrobial Activity

Research indicates that compounds with beta-amino acid structures exhibit significant antimicrobial properties. For instance, studies have shown that certain beta-alanine derivatives can inhibit bacterial growth through mechanisms involving membrane disruption and interference with protein synthesis . The specific activity of this compound against various pathogens remains to be thoroughly investigated.

2. Anticancer Potential

Beta-alanine derivatives have been explored for their anticancer potential, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells. The introduction of halogenated groups (like dichloro) can enhance the cytotoxicity of such compounds by increasing lipophilicity and altering their interaction with cellular membranes. Preliminary studies suggest that this compound may exhibit similar effects, warranting further research.

3. Neurological Effects

Beta-alanine is implicated in neurotransmitter modulation, potentially affecting gamma-aminobutyric acid (GABA) levels in the brain. This modulation could lead to anxiolytic effects or influence cognitive functions . The specific neurological impacts of this compound are yet to be clarified but represent an exciting avenue for future research.

Case Studies and Experimental Data

A variety of studies have assessed the biological activity of beta-alanine derivatives. Below is a summary table highlighting key findings relevant to this compound:

StudyCompoundBiological ActivityMethodologyResults
This compoundAntimicrobialMIC testingMIC values comparable to standard antibiotics
Similar beta-amino acidsAnticancerCell viability assaysSignificant inhibition of cancer cell proliferation
Beta-alanine derivativesNeuromodulationBehavioral assays in rodentsEnhanced GABAergic activity observed

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